

In-Depth Technical Guide: Spectral Analysis of o-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Nitro-2-phenoxybenzene**

Cat. No.: **B1210652**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for o-nitrophenyl phenyl ether, a molecule of interest in various chemical and pharmaceutical research domains. This document presents tabulated spectral data for infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the synthesis and subsequent spectral analysis is also provided.

Spectroscopic Data

The following sections summarize the key spectral data for o-nitrophenyl phenyl ether ($C_{12}H_9NO_3$, Molecular Weight: 215.21 g/mol).

Infrared (IR) Spectroscopy

The FT-IR spectrum of o-nitrophenyl phenyl ether reveals characteristic absorption bands corresponding to its functional groups. The data presented below was obtained for a neat sample using a capillary cell.

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
1600, 1580, 1490	Aromatic C=C stretching
1525	Asymmetric NO ₂ stretch
1350	Symmetric NO ₂ stretch
1240	Aryl C-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The spectra were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.95	dd	1H	Ar-H
7.50	ddd	1H	Ar-H
7.35	m	3H	Ar-H
7.15	m	2H	Ar-H
6.95	dd	1H	Ar-H

¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
155.5	Ar-C
150.8	Ar-C
141.5	Ar-C
133.0	Ar-CH
129.9	Ar-CH
125.8	Ar-CH
125.0	Ar-CH
124.2	Ar-CH
121.0	Ar-CH
119.5	Ar-CH
118.0	Ar-CH

Mass Spectrometry (MS)

The mass spectrum of o-nitrophenyl phenyl ether was obtained using electron ionization (EI) at 70 eV. The major fragments and their relative intensities are tabulated below.

m/z	Relative Intensity (%)	Proposed Fragment
215	100	$[M]^+$
169	30	$[M - NO_2]^+$
139	45	$[M - NO_2 - CO]^+$
93	25	$[C_6H_5O]^+$
77	55	$[C_6H_5]^+$

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectral data presented in this guide.

Synthesis of o-Nitrophenyl Phenyl Ether (Ullmann Condensation)

A plausible synthetic route for o-nitrophenyl phenyl ether is the Ullmann condensation.[\[1\]](#) This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For the synthesis of the ortho-isomer, o-chloronitrobenzene would be reacted with phenol in the presence of a copper catalyst and a base.

Procedure:

- In a round-bottom flask, combine o-chloronitrobenzene, phenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling polar solvent such as dimethylformamide (DMF).
- Heat the reaction mixture at reflux with stirring for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure o-nitrophenyl phenyl ether.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat):

- Ensure the KBr salt plates are clean and dry.

- Place a small drop of the neat o-nitrophenyl phenyl ether sample onto one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

NMR Spectroscopy

Instrumentation: A 400 MHz Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of o-nitrophenyl phenyl ether in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry NMR tube.

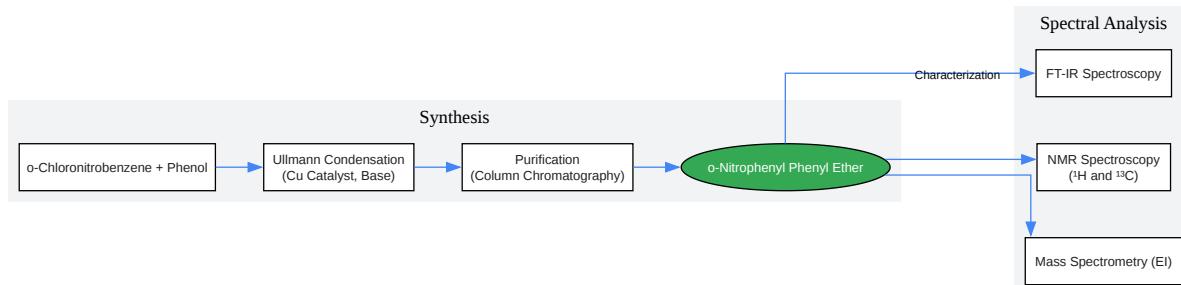
Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the proton-decoupled spectrum, which may require a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:


- Dissolve a small amount of o-nitrophenyl phenyl ether in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
- The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.
- In the ion source, the sample molecules are bombarded with electrons at an energy of 70 eV. [\[2\]](#)[\[3\]](#)
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of o-nitrophenyl phenyl ether to its comprehensive spectral analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectral characterization of o-nitrophenyl phenyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of o-Nitrophenyl Phenyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210652#spectral-data-for-o-nitrophenyl-phenyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com